(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
Overview
Description
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one, or CMIDI, is an organic compound with a wide range of applications in scientific research. It is a substituted isoxazol-5-one that is synthesized through the reaction of 4-chloromethyl-3-hydroxybenzaldehyde and hydroxylamine hydrochloride. The compound is a white solid and is soluble in water and organic solvents. CMIDI is used in biochemical and physiological studies due to its ability to inhibit enzymes and modulate gene expression.
Mechanism Of Action
CMIDI is an inhibitor of enzymes that are involved in the metabolism of fatty acids and lipids. It inhibits the activity of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also inhibits the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), an enzyme involved in cholesterol synthesis. CMIDI also modulates the expression of genes involved in cell cycle progression, apoptosis, and inflammation.
Biochemical And Physiological Effects
The biochemical and physiological effects of CMIDI are dependent on the concentration used. At low concentrations, CMIDI is able to inhibit the activity of FAS, ACC, and HMGCR. This leads to decreased fatty acid and cholesterol synthesis, which can lead to reduced levels of serum cholesterol and triglycerides. At higher concentrations, CMIDI is able to modulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation. This can lead to decreased cell proliferation and increased apoptosis, which can lead to reduced inflammation and improved health outcomes.
Advantages And Limitations For Lab Experiments
The advantages of using CMIDI in lab experiments include its high solubility in water and organic solvents, its low toxicity, and its ability to inhibit enzymes and modulate gene expression. The main limitation of using CMIDI in lab experiments is its low yield. The yield of the reaction is approximately 80%, which can lead to lower yields of the desired product.
Future Directions
For the use of CMIDI in scientific research include further studies on its biochemical and physiological effects. Additionally, further research could be conducted on its ability to modulate gene expression and its potential therapeutic applications. Other potential future directions include exploring its ability to inhibit other enzymes and its potential use as a tool for drug discovery. Additionally, further research could be conducted on its ability to modulate gene expression in cancer, diabetes, and neurological diseases.
Scientific Research Applications
CMIDI is widely used in scientific research due to its ability to inhibit enzymes and modulate gene expression. It is used as a tool to study the effects of enzyme inhibition and gene expression on various biological processes. It has been used to study the effects of enzyme inhibition on cell proliferation, apoptosis, and inflammation. It has also been used to study the effects of gene expression on cancer, diabetes, and neurological diseases.
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3,4-dihydroxyphenyl)methylidene]-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-8-7(11(16)17-13-8)3-6-1-2-9(14)10(15)4-6/h1-4,14-15H,5H2/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYWFCBMPZRTE-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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